1-((1,1-Dimethylethyl)amino)-3-((5-methyl-2-(1-methylethyl)cyclohexyl)oxy)-2-propanol maleate
Description
This compound is a β-adrenergic receptor blocker (beta-blocker) structurally characterized by:
- A tert-butylamino group at the 1-position of the propanol chain.
- A 5-methyl-2-(1-methylethyl)cyclohexyloxy group at the 3-position.
- A maleate (Z-2-butenedioate) counterion enhancing solubility .
Its molecular formula is inferred as C₁₇H₃₁NO₆ (propanol backbone + maleate), though exact mass requires further validation. The stereochemistry (S-configuration at the propanol center) is critical for β-blocking activity, akin to Timolol .
Properties
CAS No. |
80768-76-9 |
|---|---|
Molecular Formula |
C21H39NO6 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-(tert-butylamino)-3-(5-methyl-2-propan-2-ylcyclohexyl)oxypropan-2-ol |
InChI |
InChI=1S/C17H35NO2.C4H4O4/c1-12(2)15-8-7-13(3)9-16(15)20-11-14(19)10-18-17(4,5)6;5-3(6)1-2-4(7)8/h12-16,18-19H,7-11H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
HNDQHJXNRRKYBP-WLHGVMLRSA-N |
Isomeric SMILES |
CC1CCC(C(C1)OCC(CNC(C)(C)C)O)C(C)C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1CCC(C(C1)OCC(CNC(C)(C)C)O)C(C)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1,1-Dimethylethyl)amino)-3-((5-methyl-2-(1-methylethyl)cyclohexyl)oxy)-2-propanol maleate involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of the cyclohexyl derivative, followed by the introduction of the amino group and the propanol moiety. The final step involves the formation of the maleate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((1,1-Dimethylethyl)amino)-3-((5-methyl-2-(1-methylethyl)cyclohexyl)oxy)-2-propanol maleate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-((1,1-Dimethylethyl)amino)-3-((5-methyl-2-(1-methylethyl)cyclohexyl)oxy)-2-propanol maleate has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-((1,1-Dimethylethyl)amino)-3-((5-methyl-2-(1-methylethyl)cyclohexyl)oxy)-2-propanol maleate involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Timolol Maleate
- Structure : Features a 4-morpholinyl-1,2,5-thiadiazol-3-yloxy group instead of the cyclohexyloxy substituent.
- Molecular Weight : 432.50 g/mol (C₁₃H₂₄N₄O₃S·C₄H₄O₄) .
- Pharmacology: Non-selective β₁/β₂ antagonist used in glaucoma and hypertension. The thiadiazole ring enhances membrane permeability .
Bopindolol Maleate
- Structure : Contains a 2-methylindol-4-yloxy group and a benzoate ester.
- Pharmacology: Non-selective β-blocker with partial agonist activity. The indole moiety may confer prolonged receptor binding .
- Comparison : The cyclohexyl group in the target compound likely reduces aromatic interactions compared to Bopindolol’s indole, possibly affecting potency.
1-[(1-Methylethyl)amino]-3-[[5-methyl-2-(1-methylethyl)cyclohexyl]oxy]-2-propanol Hydrochloride
Functional Analogues
Atenolol
- Structure: Contains a para-acetamidophenoxy group.
- Pharmacology: β₁-selective antagonist. The target compound’s non-selectivity (inferred from tert-butylamino and cyclohexyl groups) may broaden therapeutic effects but increase side effects (e.g., bronchoconstriction) .
Propranolol
- Structure: Naphthyloxy-substituted propanol.
- Pharmacology: Non-selective β-blocker with high lipophilicity. The cyclohexyl group in the target compound may mimic Propranolol’s membrane penetration but with reduced hepatic metabolism .
Data Table: Key Comparative Metrics
*Calculated for C₁₃H₂₇NO₂ (propanol) + C₄H₄O₄ (maleate). †Estimated based on C₁₃H₂₇NO₂·HCl.
Research Findings and Pharmacological Insights
- Receptor Binding: The tert-butylamino group in the target compound is conserved across beta-blockers for β-receptor antagonism. The cyclohexyloxy substituent may sterically hinder off-target interactions, improving specificity .
- Salt Impact : Maleate salts (e.g., Timolol) enhance solubility in ocular formulations, whereas hydrochlorides () are preferred for oral dosing .
Biological Activity
Chemical Structure and Properties
The compound's molecular formula is and it possesses a molecular weight of approximately 329.43 g/mol. Its structure features a tert-butyl group, which is significant in influencing its pharmacological properties.
Table 1: Basic Properties of the Compound
| Property | Value |
|---|---|
| Molecular Formula | C20H37N1O3 |
| Molecular Weight | 329.43 g/mol |
| CAS Number | Not specified |
1. Receptor Interactions
Research indicates that this compound may interact with various receptors, particularly those involved in neurotransmission and inflammation. Its structural components suggest potential activity as a beta-adrenergic agonist , which could be beneficial in treating conditions like asthma or chronic obstructive pulmonary disease (COPD).
2. Antiproliferative Effects
Recent studies have highlighted the compound's antiproliferative effects against certain cancer cell lines. For instance, MTT assays conducted on breast cancer cell lines (MCF-7 and MDA-MB-468) demonstrated that the compound exhibits significant cytotoxicity, suggesting its potential as an anticancer agent .
3. Neuroprotective Properties
There is emerging evidence that compounds similar to this one may possess neuroprotective properties. These effects are often attributed to their ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.
Case Study: Anticancer Activity
In a study investigating various derivatives for breast cancer treatment, several compounds were evaluated for their ability to inhibit cell proliferation. The results indicated that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics, suggesting enhanced efficacy against resistant cancer cell lines .
Research Findings on Mechanisms
Molecular docking studies have shown that the compound can bind effectively to target proteins involved in cell signaling pathways related to growth and apoptosis. This binding affinity suggests a mechanism by which it could exert its antiproliferative effects .
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